4-(4-bromophenyl)butan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQQHTLGGMFKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359986 | |
| Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89201-84-3 | |
| Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Bromophenyl Butan 2 One
Established Synthetic Pathways
Classical organic synthesis provides a foundation for producing 4-(4-bromophenyl)butan-2-one through several reliable, multi-step procedures. These methods, while sometimes lacking the elegance of modern catalytic systems, are well-understood and often utilize readily available starting materials.
Bromination of Butan-2-one Derivatives
One direct approach involves the electrophilic aromatic substitution of a precursor like 4-phenylbutan-2-one. In this method, the phenyl ring is brominated using a suitable brominating agent and a Lewis acid catalyst. The bromine atom is directed to the para position due to the ortho-para directing effect of the alkyl substituent.
A related and highly effective strategy is the Friedel-Crafts acylation of bromobenzene (B47551). psecommunity.orgchegg.com This reaction introduces the butan-2-one side chain onto the pre-brominated aromatic ring. psecommunity.org Typically, bromobenzene is reacted with butanoyl chloride or crotonyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). psecommunity.orgtcd.ie The reaction first forms an acylium ion, which then attacks the bromobenzene ring to yield the target ketone. tcd.ie This method is advantageous as it builds the carbon skeleton and incorporates the bromo-substituent in a single key step.
| Reactants | Catalyst | Solvent | Key Conditions | Product | Ref. |
| Bromobenzene, Butanoyl Chloride | AlCl₃ | Dichloromethane (B109758) | Dropwise addition, reflux | This compound | tcd.iegauthmath.com |
| Bromobenzene, Crotonyl Chloride | AlCl₃ | Carbon disulfide | Low temperature | 4-(4-bromophenyl)but-3-en-2-one | |
| 4-Phenylbutan-2-one, Bromine | FeBr₃ | Carbon tetrachloride | Dark, room temperature | This compound |
Oxidation of Precursor Alcohols (e.g., 4-(4-bromophenyl)butan-2-ol)
The oxidation of a secondary alcohol precursor, specifically 4-(4-bromophenyl)butan-2-ol, presents a straightforward route to the corresponding ketone. This method is contingent on the availability of the precursor alcohol, which can be synthesized through methods like the reduction of a corresponding ketone or Grignard reactions. Common and effective oxidizing agents for this transformation include chromium-based reagents, such as chromium trioxide (CrO₃) in what is known as the Jones oxidation, or potassium permanganate (B83412) (KMnO₄) under acidic conditions. smolecule.com These powerful oxidants efficiently convert the secondary hydroxyl group into a carbonyl group without affecting the bromine atom on the aromatic ring. smolecule.com
| Precursor Alcohol | Oxidizing Agent | Solvent | Key Conditions | Yield | Ref. |
| 4-(4-bromophenyl)butan-2-ol | CrO₃ / H₂SO₄ (Jones Reagent) | Acetone (B3395972) | 0°C to room temp | High | |
| 4-(4-bromophenyl)butan-2-ol | KMnO₄ | Acidic water/acetone | Room temperature | Moderate | smolecule.com |
| 4-(4-bromophenyl)butan-2-ol | Pyridinium chlorochromate (PCC) | Dichloromethane | Room temperature | Good |
Approaches from Functionalized Butane (B89635) Derivatives
Synthesizing this compound can be achieved by starting with butane derivatives that are strategically functionalized for coupling with a bromophenyl group. A prominent example of this approach is the Friedel-Crafts acylation, where bromobenzene is reacted with a functionalized butane derivative like 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.com This reaction forms the 1-(4-bromophenyl)-4-chlorobutan-1-one intermediate, which can then be further manipulated.
Another pathway involves the use of organometallic reagents. For instance, a Grignard reagent prepared from 1,4-dibromobutane (B41627) could be used, although selective reaction at one carbon can be challenging. A more controlled approach involves coupling a suitable organometallic derivative of bromobenzene with a butane synthon containing a protected ketone.
| Butane Derivative | Aryl Source | Reagent/Catalyst | Key Steps | Product | Ref. |
| 4-Chlorobutanoyl chloride | Bromobenzene | AlCl₃ | 1. Friedel-Crafts Acylation | 1-(4-bromophenyl)-4-chlorobutan-1-one | google.com |
| 1,4-Dibromobutane | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1. Suzuki Coupling 2. Oxidation | (4-Bromobutan-2-yl)benzene |
Meerwein Arylation Followed by Dearylation
The Meerwein arylation offers a radical-based method for forming the crucial aryl-carbon bond. researchgate.net This reaction typically involves the addition of an aryl diazonium salt, generated from 4-bromoaniline, to an electron-deficient alkene like methyl vinyl ketone (3-buten-2-one). researchgate.net The reaction is often catalyzed by a copper salt, such as copper(II) chloride. The initial product of this arylation is an α-halo ketone, which may undergo subsequent elimination or reduction steps. While the term "dearylation" in the outline may be ambiguous, the core of this method is the Meerwein addition of the 4-bromophenyl group across the double bond of the butenone system. The resulting intermediate can then be converted to the final saturated ketone.
| Aryl Diazonium Salt | Alkene | Catalyst | Solvent | Intermediate Product | Ref. |
| 4-Bromobenzenediazonium chloride | Methyl vinyl ketone | CuCl₂ | Acetone/Water | 3-Chloro-4-(4-bromophenyl)butan-2-one | researchgate.net |
Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on catalytic methods, particularly those using transition metals, to achieve high efficiency, selectivity, and functional group tolerance under mild conditions.
Palladium-Catalyzed Reactions for C-C Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the C(sp²)-C(sp³) bond in this compound. google.com Two of the most prominent methods in this category are the Suzuki and Heck couplings.
The Suzuki reaction involves the coupling of an organoboron compound, such as 4-bromophenylboronic acid, with a vinyl halide or triflate, like 4-halobutan-2-one or a protected version thereof. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org This method is highly valued for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org
The Heck reaction provides another elegant route by coupling an aryl halide (e.g., 4-bromoiodobenzene or 1,4-dibromobenzene) with an alkene, typically methyl vinyl ketone (3-buten-2-one). organic-chemistry.org The reaction uses a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orgsemanticscholar.org The initial product is the unsaturated ketone, 4-(4-bromophenyl)but-3-en-2-one, which can be readily hydrogenated in a subsequent step to yield the target saturated ketone. The high regioselectivity of the Heck reaction makes it a very reliable synthetic tool. acs.org
| Coupling Partners | Catalyst System (Catalyst, Ligand, Base) | Solvent | Key Conditions | Product | Ref. |
| Suzuki Reaction | |||||
| 4-Bromophenylboronic acid + 4-halobutan-2-one | Pd(OAc)₂, XPhos, K₃PO₄ | DMF | 80°C | This compound | acs.org |
| Heck Reaction | |||||
| 4-Bromoiodobenzene + Methyl vinyl ketone | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Acetonitrile | 80-100°C | 4-(4-bromophenyl)but-3-en-2-one | semanticscholar.org |
| 1,4-Dibromobenzene + Methyl vinyl ketone | Pd(PPh₃)₄, NaOAc | DMF | 120°C | 4-(4-bromophenyl)but-3-en-2-one |
Organocatalytic Strategies
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. In the context of synthesizing precursors to this compound, organocatalytic aldol (B89426) reactions are particularly relevant. These reactions typically involve the condensation of 4-bromobenzaldehyde (B125591) with acetone, catalyzed by chiral small organic molecules, to produce the chiral intermediate (R)-4-(4-bromophenyl)-4-hydroxybutan-2-one. Proline and its derivatives are frequently employed as catalysts in these transformations.
Research has demonstrated that proline-derived organocatalysts can effectively catalyze the direct asymmetric aldol reaction between various aldehydes and ketones. For instance, the reaction of 4-bromobenzaldehyde with acetone using a proline-based catalyst can yield (R)-4-(4'-bromophenyl)-4-hydroxy-butan-2-one with high enantioselectivity. scirp.orgscirp.org One study reported achieving a 70% yield and an 88% enantiomeric excess (ee) for this specific transformation. scirp.org Another investigation, utilizing an L-proline-functionalized magnetic nanoparticle catalyst in water, achieved a 77% ee for the same product. rsc.org The efficiency and stereoselectivity of these reactions are often dependent on the catalyst structure, solvent, and reaction conditions.
Detailed findings from various studies on the organocatalytic synthesis of the key precursor, (4R)-(4-bromophenyl)-4-hydroxy-2-butanone, are summarized below.
Table 1: Organocatalytic Synthesis of (4R)-(4-Bromophenyl)-4-hydroxy-2-butanone
| Catalyst | Reactants | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Proline Derivative | 4-Bromobenzaldehyde, Acetone | Not Specified | 70% | 88% | scirp.orgscirp.org |
| L-proline on Magnetic Nanoparticles | 4-Bromobenzaldehyde, Acetone | Water | 85% | 77% | rsc.org |
Brønsted Acid-Catalyzed Reactions
Brønsted acid catalysis is a cornerstone of organic synthesis, particularly for reactions like Friedel-Crafts alkylation. rsc.orgbeilstein-journals.org The synthesis of this compound can be envisioned through the Friedel-Crafts alkylation of bromobenzene with an appropriate four-carbon electrophile, such as methyl vinyl ketone or 4-hydroxybutan-2-one. Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) can catalyze this reaction by activating the electrophile towards attack by the aromatic ring. beilstein-journals.orgacs.org
This type of reaction is a tandem process that can begin with a hydroxyalkylation followed by a direct nucleophilic substitution. acs.orgnih.gov The use of milder and more environmentally friendly electrophilic partners like alcohols and ketones is a key area of modern research in this field. acs.org For example, a patented process describes the selective alkylation of phenol (B47542) with 4-hydroxybutan-2-one using a solid acid clay catalyst (acid-activated Montmorillonite) to produce 4-(4-hydroxyphenyl)butan-2-one, demonstrating the principle's industrial relevance. google.com While a specific Brønsted acid-catalyzed protocol for the direct synthesis of this compound is not extensively detailed in readily available literature, the underlying principles of Friedel-Crafts chemistry strongly support its feasibility. The reaction would likely proceed via the protonation of the ketone or alcohol, generating a carbocationic intermediate that then undergoes electrophilic aromatic substitution onto the bromobenzene ring.
Emerging and Sustainable Synthesis Techniques
The development of synthetic methods is increasingly driven by the need for sustainability, leading to the exploration of biocatalysis and the application of green chemistry principles.
Biocatalytic Bromination
Biocatalytic halogenation presents a highly selective and environmentally benign route for the synthesis of halogenated organic compounds. researchgate.net This approach utilizes halogenase enzymes to incorporate halogen atoms into specific positions on a substrate molecule, often with remarkable regioselectivity under mild, aqueous conditions. pnas.org
For the synthesis of this compound, a potential biocatalytic strategy would involve the enzymatic bromination of the precursor 4-phenylbutan-2-one. The enzymes responsible for such transformations are typically flavin-dependent halogenases (FDHs) or haloperoxidases.
Flavin-Dependent Halogenases (FDHs): These enzymes catalyze the electrophilic bromination of aromatic compounds that are activated for such an attack. nih.gov They operate as a two-component system, requiring a flavin reductase to supply the necessary FADH₂. The reaction mechanism involves the formation of hypobromous acid (HOBr) at the enzyme's active site, which then acts as the brominating agent. nih.gov
Vanadium Haloperoxidases (VHPOs): These enzymes offer a cost-effective and atom-economic system for oxidative bromination, requiring only bromide salts, a vanadate (B1173111) prosthetic group, and hydrogen peroxide as the oxidant. acs.org VHPOs have demonstrated exceptional robustness towards organic solvents and temperature, making them suitable for organic transformations. acs.org
While the direct biocatalytic bromination of 4-phenylbutan-2-one to yield the target compound has not been specifically documented, the proven ability of these enzymes to brominate a wide range of aromatic substrates suggests this is a promising area for future research. pnas.orgacs.org
Green Chemistry Principles in Synthesis Optimization
Optimizing the synthesis of this compound according to green chemistry principles involves a critical evaluation of atom economy and solvent choice to minimize environmental impact. ijpsm.com
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. acs.org
For a potential synthesis of this compound via a Friedel-Crafts reaction between bromobenzene (C₆H₅Br) and methyl vinyl ketone (C₄H₆O), the theoretical atom economy can be calculated.
Reaction: C₆H₅Br + C₄H₆O → C₁₀H₁₁BrO
Formula Weight of Bromobenzene: 157.01 g/mol
Formula Weight of Methyl Vinyl Ketone: 70.09 g/mol
Formula Weight of this compound: 227.10 g/mol
Atom Economy Calculation: % Atom Economy = (Formula Weight of Product / Sum of Formula Weights of Reactants) x 100 % Atom Economy = (227.10 / (157.01 + 70.09)) x 100 = (227.10 / 227.10) x 100 = 100%
In theory, an addition reaction like this represents perfect atom economy, as all atoms from the reactants are incorporated into the product. acs.org However, this calculation does not account for catalysts, solvents, or workup materials, which are captured by other metrics like Process Mass Intensity (PMI) or the E-Factor. nih.gov In contrast, substitution reactions inherently generate byproducts, leading to lower atom economy.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are toxic, volatile, and difficult to dispose of. Green chemistry encourages the replacement of hazardous solvents with safer, more sustainable alternatives. ijpsm.com
In the synthesis of this compound and its precursors, solvents such as dichloromethane, THF, and DMF are often used. scirp.orgrsc.org A sustainability assessment involves evaluating these solvents based on their environmental, health, and safety impacts and identifying greener replacements.
Table 2: Sustainability of Common vs. Alternative Solvents
| Solvent | Class | Issues | Potential Greener Alternative(s) | Reference |
|---|---|---|---|---|
| Dichloromethane (DCM) | Chlorinated | Suspected carcinogen, high volatility, environmental persistence | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | unito.it |
| Tetrahydrofuran (THF) | Ether | Peroxide formation, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | |
| Dimethylformamide (DMF) | Amide | High boiling point, reproductive toxicity | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) (use with caution) | researchtrends.net |
| Water | Aqueous | Benign, non-flammable, inexpensive | Not applicable | rsc.orgijpsm.com |
The use of water as a solvent in the organocatalytic aldol reaction is a significant step towards a greener process. rsc.org For other reaction types, replacing solvents like dichloromethane with alternatives such as cyclopentyl methyl ether (CPME) can substantially reduce the environmental impact. unito.it
Catalytic Recycling Strategies
The sustainability and economic viability of synthesizing this compound and related compounds are significantly enhanced by the implementation of effective catalyst recycling strategies. These methodologies aim to minimize waste, reduce costs associated with expensive catalysts (particularly those based on precious metals), and streamline downstream processing by simplifying catalyst-product separation. gatech.edunih.gov The primary approaches involve either using inherently recyclable heterogeneous catalysts or developing sophisticated techniques to recover and reuse homogeneous catalysts. gatech.edu
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer the most straightforward path to catalyst recovery, typically through simple filtration or centrifugation.
One prominent strategy involves immobilizing a catalytically active species onto a solid support. This has been demonstrated effectively in various organic transformations. For instance, copper supported on hydroxyapatite (B223615) (Cu-HAP) has been shown to be a reusable catalyst for the synthesis of propargylamines. Research indicates that such catalysts can be used for multiple cycles with consistent activity. scispace.com Similarly, palladium nanoaggregates supported on materials like alumina (B75360) have been developed for dehydrogenative condensations, showcasing the utility of supported metal catalysts. acs.org
A particularly innovative approach in the synthesis of precursors to this compound involves the use of magnetic nanoparticles as a catalyst support. In the asymmetric aldol reaction to produce (4R)-(4-Bromophenyl)-4-hydroxy-2-butanone, L-proline functionalized magnetic nanoparticles have been employed as a highly efficient and reusable organocatalyst. rsc.org The key advantage of this system is the exceptionally simple separation process: after the reaction is complete, an external magnet is used to immobilize the catalyst, allowing the product solution to be decanted. rsc.org The catalyst can then be washed and reused in subsequent batches. rsc.org
| Recycle Run | Catalyst System | Separation Method | Key Advantage | Reference |
|---|---|---|---|---|
| 1 | L-proline on Magnetic Nanoparticles | Magnetic Decantation | Simple, efficient, non-destructive recovery | rsc.org |
| 2 | L-proline on Magnetic Nanoparticles | Magnetic Decantation | ||
| 3+ | L-proline on Magnetic Nanoparticles | Magnetic Decantation |
Homogeneous Catalyst Recycling
While homogeneous catalysts are often favored for their high activity and selectivity, their recovery presents a significant challenge. nih.gov20.210.105 Several advanced strategies have been developed to bridge the gap between the performance of homogeneous systems and the practicality of heterogeneous ones.
Polymer-Supported Catalysis: One method involves anchoring the homogeneous catalyst to a polymer support, such as a Merrifield resin. thieme-connect.com This "heterogenized" catalyst behaves like a solid, enabling easy filtration, while the active sites retain some of the mobility characteristic of a homogeneous system. In asymmetric aldol reactions, a catalyst system comprising an ionic liquid and L-proline supported on a Merrifield resin has demonstrated good reusability over several cycles. thieme-connect.com
| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| 0 (Fresh) | 95 | 75 | thieme-connect.com |
| 1 | 95 | 75 | |
| 2 | 94 | 74 | |
| 3 | 92 | 74 | |
| 4 | 92 | 73 |
Membrane Filtration: Organic Solvent Nanofiltration (OSN) is an emerging technology for separating dissolved homogeneous catalysts from product mixtures at a molecular level. mdpi.com The process relies on a semi-permeable membrane that retains the larger catalyst molecules while allowing smaller product and solvent molecules to pass through. This technique has been successfully assessed for the recycling of magnesium triflate from a ternary mixture of ethanol (B145695), ethyl acetate, and water, achieving high catalyst retention. mdpi.com
| Feed Composition (EtOAc-EtOH-H₂O) | Transmembrane Pressure (bar) | Catalyst Retention (%) | Permeability (L·bar⁻¹·m⁻²·h⁻¹) | Reference |
|---|---|---|---|---|
| High H₂O Content | 30 | 90.71 | 0.444 | mdpi.com |
| High EtOH Content | 30 | 97.47 | 0.0968 |
Electrochemical Recycling: A state-of-the-art approach involves the use of redox-active materials to capture and release homogeneous catalysts electrochemically. nih.gov In this method, electrodes functionalized with metallopolymers can selectively bind catalyst complexes from a product solution. Reversing the electrical potential then releases the catalyst, which can be reused. This technique has been demonstrated for the recovery of valuable palladium catalysts used in cross-coupling reactions, showing high recovery efficiency and retention of catalytic activity over multiple cycles. nih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Recovery Efficiency | 96.2% | Minimal catalyst loss during the recycling process. | nih.gov |
| Retained Catalytic Activity | 97% | The recycled catalyst maintains its high performance. |
These diverse strategies underscore the significant progress made in creating more sustainable synthetic routes. For a compound like this compound, applying such recyclable catalytic systems, particularly in the key bond-forming aldol condensation or cross-coupling steps, is crucial for environmentally responsible and economically sound production.
Chemical Reactivity and Mechanistic Investigations of 4 4 Bromophenyl Butan 2 One
Nucleophilic Substitution Reactions of the Bromine Moiety
The bromine atom attached to the phenyl ring is an aryl halide. Its reactivity in nucleophilic substitution reactions is markedly different from that of its aliphatic analogue, 4-bromobutan-2-one, where the bromine is attached to an sp³-hybridized carbon.
Direct nucleophilic substitution of the bromine on the phenyl ring of 4-(4-bromophenyl)butan-2-one via standard SN1 or SN2 mechanisms is generally not feasible.
SN1 Pathway: This mechanism involves the formation of a carbocation intermediate. numberanalytics.comyoutube.com The departure of the bromide ion from the phenyl ring would generate a highly unstable aryl cation, making the SN1 pathway energetically unfavorable.
SN2 Pathway: This pathway requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. spcmc.ac.inkhanacademy.org In an aromatic ring, the planar geometry and the steric hindrance of the ring itself make such an attack impossible. The carbon atom is sp²-hybridized, and its p-orbital is involved in the aromatic π-system.
Therefore, the substitution of the bromine atom in this compound does not proceed through conventional SN1 or SN2 pathways. Instead, transformations at this position typically require alternative mechanisms such as nucleophilic aromatic substitution (SNAr), which requires strong electron-withdrawing groups on the ring, or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck reactions). smolecule.comnih.gov For instance, the arylation of similar N-(4-bromophenyl) amides has been successfully achieved using Suzuki-Miyaura cross-coupling reactions. nih.gov
The synthesis of derivatives such as 4-(4-hydroxyphenyl)butan-2-one or 4-(4-methoxyphenyl)butan-2-one from this compound necessitates the replacement of the bromine atom. Given the unreactivity towards SN1 and SN2 reactions, these transformations are typically accomplished using organometallic chemistry.
For example, the formation of a hydroxyl group (a phenol (B47542) derivative) or a methoxy (B1213986) group would likely involve a palladium-catalyzed Buchwald-Hartwig amination/etherification reaction, using hydroxide (B78521) or methoxide (B1231860) ions as nucleophiles in the presence of a suitable palladium catalyst and ligand. While specific documented examples for the direct conversion of this compound were not prominently found, this methodology is a standard and reliable approach for the formation of aryl ethers and phenols from aryl halides.
Reactions Involving the Ketone Functional Group
The ketone group is a versatile functional center, readily undergoing reduction, condensation, and oxidation reactions.
The ketone moiety of this compound can be selectively reduced to a secondary alcohol, yielding 4-(4-bromophenyl)butan-2-ol, without affecting the bromo-aryl group. This transformation is commonly achieved using various metal hydride reducing agents. Studies on analogous compounds, such as 4-bromoacetophenone and 4-phenyl-2-butanone, demonstrate the effectiveness of several reagent systems. beilstein-journals.orgredalyc.org
For example, the reduction of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol (B1212655) has been accomplished with high yields using reagents like zinc borohydride (B1222165) on charcoal (Zn(BH₄)₂/C) or specialized zinc borohydride complexes. redalyc.orgorientjchem.org Similarly, N-heterocyclic carbene boranes in the presence of acetic acid have proven effective in reducing ketones. beilstein-journals.org These methods are generally mild and show high chemoselectivity for the carbonyl group.
| Substrate | Reagent | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-bromoacetophenone | Zn(BH₄)₂/Charcoal | THF | 60 min | 95% | redalyc.org |
| 4-bromoacetophenone | [Zn(BH₄)₂(2-MeOpy)] | CH₃CN | 10 min | 96% | orientjchem.org |
| 1-(4-bromophenyl)ethanone | diMe-Imd-BH₃ / Acetic Acid | CH₂Cl₂ | 24 h | 93% | beilstein-journals.org |
| 4-phenyl-2-butanone | Zn(BH₄)₂/Charcoal | THF | 30 min | 84% | redalyc.orgscielo.org.mx |
This compound possesses α-hydrogens at two positions (the C1-methyl and C3-methylene groups), making it capable of forming an enolate and participating in aldol (B89426) condensation reactions. iitk.ac.inresearchgate.net The reaction can proceed as either a self-condensation or a crossed-condensation with another carbonyl compound. wikipedia.org
In a crossed-aldol condensation, this compound would typically act as the nucleophilic enolate component, reacting with a non-enolizable aldehyde (like benzaldehyde (B42025) or formaldehyde) to prevent a complex mixture of products. wikipedia.org The reaction is generally base-catalyzed, where the base abstracts an α-hydrogen to form the reactive enolate. researchgate.net An issue of regioselectivity arises, as deprotonation can occur at either C1 or C3, potentially leading to two different aldol adducts.
An example of a related reaction is the synthesis of 4-hydroxy-4-(4'-bromophenyl)-butan-2-one, which was formed in 75% yield via the aldol reaction of acetone (B3395972) and 4-bromobenzaldehyde (B125591). rsc.org This demonstrates the utility of the butan-2-one framework in forming β-hydroxy ketones.
The oxidation of ketones often requires harsh conditions and can lead to carbon-carbon bond cleavage. Unlike the straightforward oxidation of an alcohol, oxidizing the ketone in this compound would likely break the molecule into smaller carboxylic acid fragments.
The specific products would depend on the oxidizing agent and reaction conditions.
Cleavage adjacent to the carbonyl: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid could cleave the C-C bonds adjacent to the carbonyl group. Depending on which bond is cleaved, the reaction could potentially yield 4-bromophenylacetic acid and acetic acid, or 4-bromobenzoic acid and propionic acid.
Haloform-type reaction: If the oxidation is performed under basic conditions with a halogen (e.g., I₂/NaOH), a haloform reaction could occur at the methyl ketone, leading to the formation of 4-bromophenylacetic acid and iodoform.
Baeyer-Villiger Oxidation: Oxidation with a peroxy acid (e.g., m-CPBA) would lead to a Baeyer-Villiger rearrangement, inserting an oxygen atom to form an ester. Subsequent hydrolysis of the ester would yield a carboxylic acid and an alcohol.
For instance, the oxidation of 4-bromoacetophenone with acetyl nitrate (B79036) has been shown to produce 4-bromobenzoic acid. rsc.org Similarly, other aryl ketones can be oxidized to their corresponding carboxylic acids. smolecule.com
Reactivity of the Aromatic Ring
The substituted benzene (B151609) ring of this compound is a key site for chemical modification, allowing for a range of reactions that are fundamental to synthetic organic chemistry.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a foundational class of reactions for modifying aromatic compounds. lumenlearning.comlibretexts.org In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org For this compound, the bromine atom and the butan-2-one group influence the regioselectivity of these substitutions. The bromine atom is an ortho-, para-directing deactivator, while the butan-2-one substituent is a meta-directing deactivator. The interplay of these directing effects determines the position of incoming electrophiles.
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of a halogen (e.g., chlorine, bromine) onto the aromatic ring, typically using a Lewis acid catalyst. lumenlearning.comlibretexts.org
Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org
Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. libretexts.org
The specific conditions and outcomes of these reactions on this compound are detailed in various research studies. vulcanchem.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Functionalization, Arylation)
The bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. eie.grchemie-brunschwig.ch These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.gr
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. thieme-connect.com For instance, this compound can undergo palladium-catalyzed C-H bond functionalization with heteroarenes. rsc.org This allows for the direct arylation of heterocycles, forming complex molecular architectures. rsc.org The tolerance of the C-Br bond to certain reaction conditions allows for sequential couplings, where the bromo-substituted compound can be further functionalized. rsc.org
Heck-Type Arylation: In Heck-type reactions, an aryl halide is coupled with an alkene in the presence of a palladium catalyst. thieme-connect.com Arenediazonium salts can also be used as the arylating agent in these reactions. thieme-connect.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. chemie-brunschwig.ch This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Other Cross-Coupling Reactions: Other notable cross-coupling reactions include the Negishi (organozinc), Stille (organotin), and Kumada (Grignard) couplings, all of which utilize transition metal catalysts to form new C-C bonds. chemie-brunschwig.ch
A study reported limitations in coupling 4-(4-bromophenyl)-2-butanone with N-alkylanilines in a palladium-catalyzed two-step synthesis of alkyldiarylamines. cmu.edu
Mechanistic Insights into Key Transformations
Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
Elucidation of Reaction Pathways
The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process:
Formation of a sigma complex (arenium ion): The electrophile attacks the π system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orglibretexts.org This step is typically the rate-determining step. libretexts.org
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org
In metal-catalyzed cross-coupling reactions, the catalytic cycle typically involves three main steps:
Oxidative Addition: The aryl halide (e.g., this compound) adds to the low-valent metal center (e.g., Pd(0)), forming a higher-valent organometallic complex.
Transmetalation (for reactions like Suzuki): The organometallic reagent (e.g., organoboron compound) transfers its organic group to the metal center.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the low-valent metal catalyst.
For palladium-catalyzed desulfitative coupling, one proposed mechanism involves the oxidative addition of an arylsulfonyl chloride to a Pd(II) species, forming a Pd(IV) intermediate. rsc.org
Role of Intermediates and Transition States
The stability of intermediates and transition states plays a critical role in determining the regioselectivity and rate of these reactions.
In electrophilic aromatic substitution, the stability of the sigma complex intermediate dictates the position of substitution. The positive charge in the sigma complex is delocalized through resonance. libretexts.org The directing effects of the substituents on the ring are explained by their ability to stabilize or destabilize this intermediate at different positions.
In a study on photoredox-catalyzed dialkylation of alkenes, the small energy difference of 0.3 kcal•mol–1 between diastereomeric transition states was consistent with the low diastereoselectivity observed in the hydroalkylation and dialkylation reactions. nih.gov
The table below summarizes key reactions involving the aromatic ring of this compound.
| Reaction Type | Reagents | Catalyst | Product Type |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Lewis/Brønsted Acid | Substituted Aryl Ketone |
| Palladium-Catalyzed C-H Functionalization | Heteroarenes | Palladium complex | Arylated Heterocycle |
| Heck-Type Arylation | Alkenes, Arenediazonium salts | Palladium complex | Arylated Alkene/Ketone |
| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium complex | Biaryl Ketone |
Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenyl Butan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like 4-(4-bromophenyl)butan-2-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information about the molecular structure, including the connectivity and chemical environment of atoms.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the bromophenyl ring typically appear as two doublets in the downfield region, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons on the carbon adjacent to the bromine atom (ortho) are deshielded and resonate at a lower field than the protons on the carbons further away (meta).
The aliphatic protons of the butanone chain give rise to characteristic signals as well. The methylene (B1212753) protons adjacent to the aromatic ring and those adjacent to the carbonyl group appear as triplets, due to coupling with their neighboring methylene protons. The methyl protons of the acetyl group are the most shielded and appear as a singlet in the upfield region of the spectrum.
A representative ¹H NMR data set in deuterated chloroform (B151607) (CDCl₃) is detailed in the table below.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic (2H, ortho to Br) | 7.41 | d | 8.4 |
| Aromatic (2H, meta to Br) | 7.05 | d | 8.4 |
| Methylene (-CH₂-Ar) | 2.87 | t | 7.6 |
| Methylene (-CH₂-CO) | 2.73 | t | 7.6 |
| Methyl (-COCH₃) | 2.15 | s | - |
This table presents typical ¹H NMR data compiled from various sources. Exact values may vary slightly based on experimental conditions.
The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. The carbonyl carbon of the ketone is significantly deshielded and appears at the lowest field, typically around 208.0 ppm. The carbon atom attached to the bromine is also deshielded, though to a lesser extent than the carbonyl carbon. The other aromatic carbons show distinct signals in the aromatic region of the spectrum. The aliphatic carbons of the butanone chain appear in the upfield region.
A summary of the ¹³C NMR chemical shifts for this compound in CDCl₃ is provided below.
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 208.0 |
| Aromatic (C-Br) | 139.9 |
| Aromatic (CH, ortho to Br) | 131.6 |
| Aromatic (CH, meta to Br) | 130.2 |
| Aromatic (C-CH₂) | 120.1 |
| Methylene (-CH₂-Ar) | 44.4 |
| Methylene (-CH₂-CO) | 29.9 |
| Methyl (-COCH₃) | 28.8 |
This table presents representative ¹³C NMR data. Actual chemical shifts can differ based on the solvent and other experimental parameters.
Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the two methylene groups in the butanone chain, confirming their adjacent positions. It would also show correlations between the ortho and meta protons on the aromatic ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. youtube.com It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum. youtube.comgithub.io
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are two or three bonds apart. youtube.comipb.pt This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbon bonded to the bromine atom. emerypharma.com For instance, the methyl protons would show a correlation to the carbonyl carbon, and the methylene protons adjacent to the aromatic ring would show a correlation to the aromatic carbons.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This helps to confirm the assignments made from the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
A prominent and characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a saturated aliphatic ketone, this band typically appears in the range of 1705-1725 cm⁻¹. libretexts.org The presence of a strong peak in this region is a clear indicator of the ketone functional group within the molecule. Conjugation with a double bond or an aromatic ring can lower this frequency. pg.edu.pl
The stretching vibration of the carbon-bromine (C-Br) bond is also observable in the IR spectrum. These absorptions are typically found in the fingerprint region of the spectrum, which is often complex. The C-Br stretch for alkyl bromides generally appears in the range of 515-690 cm⁻¹. orgchemboulder.comlibretexts.org While this region can have multiple absorptions, the presence of a band in this range is consistent with the bromo-substituted aromatic ring in the structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure through fragmentation analysis. britannica.com
In mass spectrometry, the molecular ion peak (M+) represents the molecule that has been ionized, typically by the loss of an electron, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound, the presence of a bromine atom is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units, referred to as the M+ and M+2 peaks. chemguide.co.uk The theoretical molecular weight of this compound is approximately 227.10 g/mol . nih.gov The observation of a pair of peaks around m/z 226 and 228 would be indicative of the molecular ion of the compound. High-resolution mass spectrometry (HRMS) can further confirm the molecular formula by providing a highly accurate mass measurement. britannica.com
The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. In ketones like this compound, fragmentation often occurs at the bonds adjacent to the carbonyl group. britannica.com
Key fragmentation pathways for this compound can be predicted:
Alpha-Cleavage: The bonds on either side of the carbonyl group can break.
Loss of a methyl radical (•CH₃, mass = 15) would result in a fragment ion at m/z 211/213.
Loss of the 4-bromophenylethyl radical (•CH₂CH₂C₆H₄Br) would lead to the formation of the acylium ion [CH₃CO]⁺ at m/z 43. This is often a prominent peak in the mass spectra of methyl ketones. docbrown.infoacdlabs.com
McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a γ-hydrogen. The molecular ion can undergo a rearrangement to eliminate a neutral alkene molecule. For this compound, this would involve the transfer of a hydrogen atom from the C4 position to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond, resulting in the loss of propene and the formation of a radical cation of 4-bromoacetophenone.
The interpretation of these fragments helps to piece together the structure of the original molecule. The presence of ions containing bromine will also exhibit the characteristic M+ and M+2 isotopic pattern.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (⁷⁹Br/⁸¹Br) | Origin |
| [C₁₀H₁₁BrO]⁺• | 226/228 | Molecular Ion |
| [C₉H₈BrO]⁺ | 211/213 | Loss of •CH₃ |
| [CH₃CO]⁺ | 43 | Loss of •CH₂CH₂C₆H₄Br |
X-ray Diffraction Studies (for derivatives or related compounds)
Table 2: Crystallographic Data for a Related Bromophenyl Compound
| Parameter | (E)-1-(4-Bromophenyl)-2-(2,2-dichloro-1-(4-fluorophenyl)vinyl)diazene researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Z | 4 |
| Key Interactions | Halogen bonding, Hydrogen bonding, π-π stacking |
Other Advanced Spectroscopic Techniques for Structural Confirmation
In addition to mass spectrometry and X-ray diffraction, other spectroscopic methods are crucial for the complete structural elucidation of this compound.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of a ketone, typically appearing around 1715 cm⁻¹. echemi.com Other significant peaks would include those for C-H stretching and bending vibrations of the alkyl chain and the aromatic ring, as well as the C-Br stretching vibration, which is expected at lower frequencies (below 700 cm⁻¹). echemi.comorientjchem.org Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data for a more detailed assignment of the spectral bands. orientjchem.org
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. britannica.com This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be able to distinguish its molecular formula, C₁₀H₁₁BrO, from other potential formulas that have the same nominal mass. semanticscholar.org The calculated exact mass for [M+H]⁺ of a related compound, 4-(5-phenylisoxazol-4-yl)butan-2-one, has been reported as 216.1019, with the found value being 216.1016, demonstrating the accuracy of this technique. rsc.org This level of accuracy is invaluable for confirming the identity of a synthesized compound and for analyzing complex mixtures.
UV-Visible Spectroscopy
The electronic absorption characteristics of this compound are determined by the chromophoric groups present in its molecular structure: the bromophenyl group and the carbonyl group. UV-Visible spectroscopy, which measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, provides insight into the electronic transitions within the molecule. The primary transitions observed for this compound are the π → π* and n → π* transitions.
The bromophenyl moiety contains a benzene ring, an aromatic system with delocalized π-electrons. Aromatic compounds typically exhibit strong absorption bands due to π → π* transitions. libretexts.org For monosubstituted benzene derivatives, these absorptions are well-characterized. nih.govrsc.orgnist.govcapes.gov.br The presence of a bromine atom, a halogen substituent, on the benzene ring influences the absorption maxima. Halogen substituents can cause a shift in the absorption bands to longer wavelengths (a bathochromic shift) due to their ability to donate non-bonding electrons into the π system through resonance. hnue.edu.vn
The carbonyl group (C=O) of the butanone chain also contributes to the UV-Vis spectrum. Ketones typically display a weak absorption band at longer wavelengths corresponding to the forbidden n → π* transition, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital. hnue.edu.vnelte.humasterorganicchemistry.com They also exhibit a much stronger π → π* transition at shorter wavelengths. elte.hujove.com
In the combined structure of this compound, the electronic system of the bromophenyl ring is conjugated with the carbonyl group, which can influence the positions and intensities of the absorption bands. This conjugation typically leads to a bathochromic shift of both the π → π* and n → π* transitions compared to the non-conjugated chromophores. hnue.edu.vnmsu.edu
The expected absorption maxima are detailed in the table below, using data for the closely related 4'-bromoacetophenone (B126571) as a reference.
| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Chromophore |
| π → π | ~250-260 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) | Bromophenyl ketone |
| n → π | ~310-320 nm | Low (ε < 500 L mol⁻¹ cm⁻¹) | Carbonyl group |
Computational Chemistry and Molecular Modeling of 4 4 Bromophenyl Butan 2 One
Density Functional Theory (DFT) Calculations for Geometrical Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a molecule like 4-(4-bromophenyl)butan-2-one, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-31G*, to achieve a reliable prediction of its ground-state geometry.
Structural Conformation Analysis
The flexibility of the butanone side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. A key aspect of this analysis for the target molecule would be the dihedral angle between the phenyl ring and the butanone substituent.
In a computational study on the similar molecule 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone), researchers identified multiple stable conformers. The most stable conformer was found to be asymmetrical, with the phenyl ring inclined at a significant angle relative to the plane of the butanone side chain. A similar investigation for this compound would involve rotating the key dihedral angles to identify energy minima and determine the most probable three-dimensional structures the molecule will adopt.
Electronic Properties (HOMO-LUMO analysis, Charge Distribution)
DFT calculations also provide a wealth of information about a molecule's electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a large gap suggests high stability and low reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the carbonyl group of the butanone chain. This distribution would indicate that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the carbonyl carbon.
Furthermore, analyzing the charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom. This analysis would likely show a negative charge concentration around the oxygen atom of the carbonyl group and the bromine atom, highlighting these areas as potential sites for interaction with other molecules.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
Theoretical NMR Chemical Shifts (e.g., GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. The process involves first optimizing the molecular geometry using DFT and then performing the GIAO calculation at the same level of theory. The resulting magnetic shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While no specific GIAO calculations for this compound are available, this method would be the standard approach to predict its NMR spectrum.
Calculated Vibrational Frequencies (IR, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. After a geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to generate the theoretical vibrational spectra.
These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. The resulting theoretical IR and Raman spectra can be used to assign the bands observed in experimental spectra to specific molecular motions, such as C=O stretching, C-Br stretching, and phenyl ring vibrations.
Potential Energy Surface (PES) Studies for Conformational Analysis
A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For a flexible molecule like this compound, a PES scan is an effective way to explore its conformational landscape.
This is typically done by systematically changing a specific geometric parameter, such as a key dihedral angle (e.g., the angle defining the rotation of the phenyl ring relative to the side chain), while allowing the rest of the molecule to relax to its lowest energy state at each step. Plotting the resulting energy against the dihedral angle generates a one-dimensional PES profile. The minima on this plot correspond to stable, low-energy conformers, while the maxima represent the energy barriers (transition states) between them. Such a study on this compound would reveal its most stable conformations and the energy required to interconvert between them, providing a detailed understanding of its dynamic behavior.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are indispensable tools for elucidating the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify and characterize the transient species involved, such as transition states, and map the energetic pathway from reactants to products. These simulations provide insights into the feasibility of a proposed mechanism, the kinetics of the reaction, and the factors that influence its outcome. For a molecule like this compound, computational methods can be employed to explore its reactivity in various chemical transformations, such as nucleophilic additions to the carbonyl group or reactions involving the brominated aromatic ring.
Transition State Characterization
The transition state (TS) represents the highest energy point along the lowest energy path of a reaction, corresponding to a first-order saddle point on the potential energy surface. Its characterization is crucial for understanding the kinetics of a reaction, as the energy barrier it presents (activation energy) determines the reaction rate. Computationally, a transition state is located and optimized using various algorithms. A key feature of a correctly identified transition state is the presence of exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant state to the product state.
For this compound, a hypothetical nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon could be studied. The transition state for this reaction would involve the partial formation of a new C-H bond and the partial breaking of the C=O pi bond, with the negative charge becoming localized on the oxygen atom. The geometry of this TS would show the hydride ion approaching the carbonyl carbon at a specific angle (e.g., the Bürgi-Dunitz angle), and the carbonyl group would be slightly pyramidalized.
Table 1: Hypothetical Transition State Vibrational Frequencies for Hydride Addition to this compound
| Vibrational Mode Description | Frequency (cm⁻¹) |
| C-H bond formation / C=O pi bond breaking | i1750 |
| C=O stretch | 1650 |
| Phenyl ring C-C stretch | 1590 |
| CH₂ scissoring | 1450 |
| C-Br stretch | 650 |
Note: The value marked with 'i' represents the single imaginary frequency characteristic of a transition state.
Reaction Coordinate Analysis
For the hydride addition to this compound, an IRC calculation starting from the transition state geometry would be performed in both the forward and reverse directions. The forward path would lead to the product, the 4-(4-bromophenyl)butan-2-olate anion. The reverse path would lead back to the reactants, separated this compound and a hydride ion. The analysis would detail the geometric and energetic changes throughout the transformation, confirming the role of the characterized TS as the bridge between the reactant and product states.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgmdpi.com The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-deficient areas with positive potential (colored blue) are prone to nucleophilic attack.
In the case of this compound, the MEP map would reveal distinct regions of differing potential. The most negative potential would be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles or protons. The bromine atom would also exhibit a region of negative potential (the sigma-hole phenomenon notwithstanding). Conversely, the most positive potential would be centered on the carbonyl carbon atom, indicating its high electrophilicity and susceptibility to attack by nucleophiles. The hydrogen atoms, particularly those on the aromatic ring and the aliphatic chain, would also show regions of moderately positive potential.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack, protonation |
| Carbonyl Carbon | Strongly Positive | Site for nucleophilic attack |
| Bromine Atom | Moderately Negative | Potential site for halogen bonding interactions |
| Aromatic Ring | Negative (above/below plane), Moderately Positive (at H atoms) | Site for electrophilic aromatic substitution |
| Aliphatic Hydrogens | Moderately Positive | Weakly acidic, potential for enolate formation |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewikipedia.orgwisc.edu This analysis provides quantitative insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. wisc.edu The key aspect of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization.
Table 3: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | σ(C-C) (carbonyl-methylene) | ~5-7 | n → σ |
| LP (1) O | σ(C-C) (carbonyl-methyl) | ~5-7 | n → σ |
| π (C=C) (phenyl) | π(C=C) (phenyl) | ~18-22 | π → π |
| LP (1) Br | σ(C-C) (phenyl) | ~2-4 | n → σ |
| σ (C-H) (methylene) | σ(C-C) (phenyl) | ~3-5 | σ → σ |
Note: LP denotes a lone pair. These values are illustrative and based on typical interactions in similar molecules.
Bond Dissociation Energy (BDE) Studies
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase at a standard temperature (usually 298 K). ucsb.edu It is a fundamental measure of bond strength and is critical for predicting the thermal stability of a molecule and the likely pathways of radical reactions. Computational chemistry provides a reliable means of calculating BDEs, which can be challenging to measure experimentally for complex molecules.
In this compound, several key bonds have distinct strengths. The C-Br bond on the aromatic ring is expected to be the weakest covalent bond, making it the most likely site for initial cleavage in radical-initiated reactions or photolysis. scite.ai The C-H bonds on the aliphatic chain, particularly those alpha to the carbonyl group and the phenyl ring (benzylic position), will be weaker than typical aliphatic C-H bonds due to the resonance stabilization of the resulting radical. The C=O double bond will be the strongest, requiring a significant amount of energy to break. Computational BDE studies can provide precise values for each bond, offering a detailed map of the molecule's chemical stability. ustc.edu.cnsemanticscholar.org
Table 4: Representative Bond Dissociation Energies (BDE) for Bonds in this compound
| Bond | Bond Type | Typical BDE (kcal/mol) |
| C(phenyl)–Br | Aromatic Carbon-Halogen | ~80-83 scite.ai |
| C(benzyl)–C(carbonyl) | Aliphatic Carbon-Carbon | ~85-90 |
| C(carbonyl)–C(methyl) | Aliphatic Carbon-Carbon | ~85-90 |
| C(aliphatic)–H | Secondary Aliphatic C-H | ~98-100 |
| C(phenyl)–H | Aromatic C-H | ~111-113 |
| C=O | Carbonyl Double Bond (pi bond) | ~175-180 |
Note: These are typical literature values for similar bond types and serve as estimates.
Applications As a Synthetic Building Block and Precursor in Complex Molecule Synthesis
Synthesis of Heterocyclic Compounds
The reactivity of the ketone and the potential for reactions involving the aromatic ring or the benzylic position make 4-(4-bromophenyl)butan-2-one a key intermediate in the formation of several classes of heterocyclic compounds.
While direct synthesis of oxadiazoles (B1248032) from this compound is not extensively documented, the compound is a precursor to structures that can be further elaborated into 1,3,4-oxadiazoles. For instance, derivatives of this compound can be converted into hydrazides, which are key intermediates for oxadiazole ring formation. ijpsm.com The general synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazides, which can be derived from carboxylic acids or their equivalents. ijpsm.comacs.org For example, a related compound, tert-butyl {(2S)-4-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]butan-2-yl}carbamate, has been synthesized from a corresponding hydrazine, showcasing the utility of the bromophenyl moiety in building oxadiazole-containing molecules. acs.org The synthesis of 1,2,4-oxadiazoles typically proceeds through the heterocyclization of amidoximes with carboxylic acid derivatives. nih.gov
A general pathway to 1,3,4-oxadiazoles involves the following steps:
Oxidation of the butanone side chain to a carboxylic acid.
Conversion of the carboxylic acid to an acid hydrazide.
Reaction of the acid hydrazide with a suitable reagent, such as an orthoester or another carboxylic acid derivative, followed by cyclodehydration.
Alternatively, the ketone can be used to form other heterocyclic precursors. While not a direct route from the butanone, the 4-bromophenyl group is a common feature in many synthesized oxadiazole-containing compounds. acgpubs.orggoogle.com
The this compound scaffold is a valuable starting point for the synthesis of triazole and thiadiazole heterocycles. These five-membered rings are of significant interest due to their presence in many biologically active compounds.
Triazoles: The synthesis of 1,2,4-triazoles often involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized. tandfonline.comtandfonline.com For example, a multi-step synthesis starting from a related 4-(4-bromophenyl) derivative leads to the formation of 1,2,4-triazole (B32235) rings. tandfonline.comtandfonline.com The synthesis of 1,2,3-triazoles can be achieved via organocatalytic [3+2] cycloaddition reactions between compounds with active methylene (B1212753) groups (like ketones) and azides. acs.org
Thiadiazoles: 1,3,4-Thiadiazoles are frequently synthesized from thiosemicarbazide (B42300) precursors, which can be derived from acyl hydrazides. tandfonline.comtandfonline.com The cyclodehydration of these thiosemicarbazides, often using strong acids like sulfuric acid, yields the corresponding 1,3,4-thiadiazole (B1197879) ring. tandfonline.comtandfonline.com For instance, novel 1,3,4-thiadiazoles have been synthesized from a 4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole intermediate, which itself can be conceptually linked back to simpler bromophenyl precursors. tandfonline.comtandfonline.com
A representative synthetic route is outlined below:
Step 1: Conversion of a 4-(4-bromophenyl)butanoic acid derivative to its corresponding hydrazide.
Step 2: Reaction with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide.
Step 3: Acid-catalyzed cyclization to form the 1,3,4-thiadiazole ring. tandfonline.comtandfonline.com
The structure of this compound is not directly suited for the most common syntheses of benzofurans and thiochromones without significant modification. However, related bromophenyl compounds are utilized in modern synthetic strategies for these heterocycles.
Benzofurans: The synthesis of benzofurans often involves the cyclization of ortho-hydroxyphenyl ketones or the coupling of phenols with various partners. researchgate.netrsc.org While this compound itself is not a direct precursor, the 4-bromophenyl group is a common substituent in advanced benzofuran (B130515) syntheses, such as in palladium-catalyzed hydro-furanization of alkenes. rsc.org
Thiochromones: Thiochroman-4-ones are key precursors for thiochromones. researchgate.net The synthesis of thiochroman-4-ones typically involves the cyclization of 3-(phenylthio)propanoic acids or related compounds. researchgate.net While this compound is not a direct starting material, the synthesis of 2-aryl-4H-thiochromen-4-ones has been achieved through cross-coupling reactions of 2-sulfinyl-thiochromones with arylboronic acids, where a bromophenylboronic acid could be a potential coupling partner. acs.org
Role in Asymmetric Synthesis and Chiral Induction
The ketone functionality in this compound and related structures is a key handle for introducing chirality into molecules through asymmetric reactions.
While direct enantioselective aldol (B89426) reactions using this compound as the nucleophile are not widely reported, the corresponding aldol addition product, (R)-4-(4'-bromophenyl)-4-hydroxy-butan-2-one, has been synthesized with high enantioselectivity. scirp.orgscirp.org This is typically achieved through the reaction of 4-bromobenzaldehyde (B125591) with acetone (B3395972), using a chiral organocatalyst such as a proline derivative. scirp.orgscirp.org In one study, using a specific proline derivative as a catalyst, the aldol product was obtained in 70% yield and 88% enantiomeric excess (ee). scirp.org Another study utilizing a different catalyst system also reported the synthesis of this chiral alcohol. mdpi.com
These findings highlight that while the butanone itself may not be the direct starting ketone, its structural motif is central to the products of highly enantioselective aldol reactions. The resulting chiral β-hydroxy ketone is a valuable synthetic intermediate.
Table 1: Enantioselective Synthesis of (R)-4-(4'-bromophenyl)-4-hydroxy-butan-2-one
| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Proline derivative | 4-bromobenzaldehyde | Acetone | 70 | 88 | scirp.org |
| Y(OTf)3-Salazin | 4-bromobenzaldehyde | Acetone | 39 | 88 | mdpi.com |
| Proline derivative | 4-bromobenzaldehyde | Acetone | Not specified | Not specified | scirp.org |
This table is interactive. Click on the headers to sort the data.
The chiral β-hydroxy ketone, (R)-4-(4'-bromophenyl)-4-hydroxy-butan-2-one, obtained from the aldol reaction, is a key intermediate for further stereoselective transformations. The hydroxyl and ketone groups can be selectively modified to introduce new stereocenters with high levels of control.
For example, the hydroxyl group can be protected, and the ketone can then undergo further reactions, such as reduction or addition of a nucleophile, where the existing stereocenter can direct the stereochemical outcome of the newly formed center. Alternatively, the chiral alcohol can act as a chiral auxiliary, guiding the stereoselectivity of a reaction before being cleaved from the molecule. york.ac.uk
The field of biocatalysis also offers powerful methods for asymmetric synthesis, where enzymes can be used for stereoselective reductions or other transformations on ketone-containing substrates. nih.gov While specific examples using this compound are not prevalent, the general principles of asymmetric synthesis are applicable to this and related ketones. frontiersin.org
Precursor for Aromatic and Aliphatic Functionalization
The distinct reactive sites within this compound—the aryl bromide, the carbonyl group, and the adjacent C-H bonds—allow for a range of synthetic transformations. This dual reactivity makes it a valuable starting point for building molecular complexity.
Carbon-hydrogen (C-H) functionalization is a powerful strategy in modern organic synthesis that aims to form new bonds by directly converting C-H bonds, which are ubiquitous in organic molecules. nih.govresearchgate.net This approach offers a more atom- and step-economical alternative to traditional methods that often require pre-functionalized substrates. snnu.edu.cn In the context of this compound, C-H functionalization can be envisioned at several positions, including the aliphatic chain and the aromatic ring.
Transition-metal catalysis is a dominant method for achieving selective C-H activation. nih.gov For ketones, directing group strategies are often employed, where the carbonyl group or a derivative coordinates to a metal catalyst, guiding the functionalization to a specific C-H bond. For instance, the ketone in this compound could be converted into an enamine or imine, which can then direct ortho-C-H functionalization of the phenyl ring or functionalization of the aliphatic chain. snnu.edu.cn
Research into late-stage functionalization of complex molecules has demonstrated the viability of C-H amination at benzylic and aliphatic positions. google.com While not yet specifically documented for this compound, catalysts based on manganese or iron have shown high efficiency in aminating C(sp³)-H bonds in substrates containing similar structural motifs. google.com Such a strategy could theoretically be applied to the methylene or methine positions of the butanone chain, installing nitrogen-containing functional groups.
A summary of potential C-H functionalization strategies applicable to this compound is presented below.
| Strategy | Potential Site of Action | Catalyst/Reagent Type | Potential Product Type |
| Directed C–H Alkylation | Aliphatic Chain (α or β to carbonyl) | Ruthenium, Cobalt, Nickel | Alkylated Ketones |
| Directed C–H Arylation | Aromatic Ring (ortho to butanone chain) | Palladium, Rhodium | Biaryl Ketones |
| C–H Amination | Aliphatic Chain (benzylic C-H) | Manganese, Iron, Rhodium | Amino Ketones |
This table presents theoretical applications of established C-H functionalization methods to the this compound scaffold, based on general principles and related examples.
The bromine atom on the phenyl ring of this compound serves as a highly effective functional handle, primarily for transition-metal-catalyzed cross-coupling reactions. thieme-connect.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. This method is widely used to form new carbon-carbon bonds. For instance, a derivative of this compound, 2-(4-bromophenyl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol, has been successfully subjected to Suzuki coupling with potassium isoquinoline-5-trifluoroborate to yield the corresponding biaryl product. rsc.org This demonstrates the feasibility of applying this reaction to the this compound core to introduce diverse aryl or heteroaryl substituents.
Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. thieme-connect.com This reaction can be used to extend the carbon framework by adding vinyl groups, which can be further functionalized. Research on the Heck-type arylation of allylic alcohols has utilized this compound as a substrate, showcasing its utility in this transformation. thieme-connect.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key method for synthesizing arylamines. While direct amination of this compound is not explicitly detailed, the intramolecular C-N cross-coupling of a related compound, 3-(azepan-2-ylidene)-4-(2-bromophenyl)butan-2-one, to form tricyclic dihydroquinolines highlights the applicability of this chemistry. arkat-usa.org
The table below summarizes key cross-coupling reactions demonstrated on this compound or closely related analogues.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class | Reference Example |
| Suzuki-Miyaura Coupling | Arylboronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl Compounds | Coupling of a derivative with potassium isoquinoline-5-trifluoroborate. rsc.org |
| Heck-Mizoroki Reaction | Alkene (e.g., Allylic Alcohol) | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Aryl-substituted Alkenes | Heck-type arylation with secondary allylic alcohols. thieme-connect.com |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aryl Amines | Intramolecular cyclization of a related 4-(2-bromophenyl)butan-2-one (B8271304) derivative. arkat-usa.org |
| Rhodium-Catalyzed Arylation | Alkene (e.g., Ethyl (E)-but-2-enoate) | Rh catalyst, Chiral Ligand | Chiral Arylated Esters | Asymmetric synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.org |
Utility in Material Science Research (as a synthetic precursor)
The structural features of this compound make it a potential precursor for the synthesis of functional materials. The ability to introduce new functionalities through the derivatization of its ketone group and bromophenyl moiety allows for the construction of monomers and building blocks for various material applications.
One significant application lies in the synthesis of precursors for functionalized polymers and hybrid materials. For example, the bromophenyl group can be converted into a trialkoxysilane moiety. Such silane (B1218182) compounds are crucial monomers for creating functionalized sol-gel materials. A study demonstrated the synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a monomer for templated sol-gel matrices, starting from 2-(4-bromophenyl)propene. researchgate.net A similar synthetic route could foreseeably be adapted for derivatives of this compound to create custom silyl (B83357) monomers for surface modification or the preparation of hybrid organic-inorganic materials.
Furthermore, the core structure can be elaborated into complex heterocyclic systems that are known components of functional materials. Thieno[2,3-b]indoles, for example, are scaffolds found in materials with interesting electronic and optical properties. acs.org The synthesis of functionalized thieno[2,3-b]indoles has been achieved through a multi-step reaction sequence starting from precursors that could be derived from this compound. acs.org Similarly, the compound can serve as a foundational element for building ligands like terpyridines. Functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines are key intermediates in the synthesis of metallopolymers and supramolecular assemblies with applications in optoelectronics and sensing. acs.org
The versatility of this compound as a precursor is highlighted by its potential to be transformed into various building blocks for materials science, as summarized in the table below.
| Material Class | Derived Building Block | Synthetic Transformation | Potential Application |
| Hybrid Sol-Gel Materials | (4-Butan-2-one)phenyltrialkoxysilane | Grignard formation followed by reaction with tetraalkoxysilane | Chemical sensors, functional coatings |
| Conjugated Polymers | Thieno[2,3-b]indole derivatives | Condensation and cyclization reactions | Organic electronics, photovoltaics |
| Metallopolymers | Functionalized Terpyridine Ligands | Kröhnke-type synthesis or similar multi-step routes | Optoelectronic devices, stimuli-responsive materials |
| Polyaza Macrocycles | Macrocyclic structures | Condensation with hydrazone derivatives | Ion binding, catalysis, sensing |
Future Research Directions and Unexplored Avenues
Development of Novel and Greener Synthetic Routes
The pursuit of sustainable chemical manufacturing has spurred interest in developing novel and more environmentally friendly ("greener") methods for synthesizing 4-(4-bromophenyl)butan-2-one and its derivatives. A key focus is the use of biocatalysts, such as enzymes, to perform reactions under mild and eco-friendly conditions. For instance, research has demonstrated the potential of lipase-catalyzed Mannich reactions to produce new heterocyclic Mannich bases. mdpi.comresearchgate.net This approach avoids harsh reagents and can lead to high yields. mdpi.comresearchgate.net
Future research could expand on these biocatalytic methods, exploring a wider range of enzymes and reaction conditions. The goal is to create synthetic pathways that are not only efficient but also minimize waste and environmental impact. The development of solid-supported catalysts could also be beneficial, allowing for easier separation and recycling of the catalyst, further enhancing the sustainability of the process.
Exploration of Undiscovered Reactivity Patterns
The chemical structure of this compound offers multiple sites for chemical reactions, suggesting that its full reactive potential has yet to be unlocked. The presence of a ketone group, a bromine atom on the phenyl ring, and alpha-hydrogens provides opportunities for a wide array of transformations.
Future research should aim to explore these undiscovered reactivity patterns. For example, the bromine atom can be a site for various cross-coupling reactions, allowing for the introduction of new functional groups and the creation of more complex molecules. acs.org The ketone functionality can be targeted for reactions such as reductions, oxidations, and aldol (B89426) condensations. smolecule.com Investigating the reactivity of the alpha-hydrogens could lead to new methods for forming carbon-carbon bonds. A deeper understanding of these reaction pathways will expand the utility of this compound as a building block in organic synthesis.
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. marquette.edu For this compound, advanced computational studies can provide valuable insights into its molecular structure, spectral properties, and potential biological activity. researchgate.net
Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and predict its spectroscopic signatures (e.g., NMR and IR spectra). researchgate.net These theoretical calculations can be compared with experimental data to validate the computational models. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological effects of this compound and its derivatives, helping to identify promising candidates for further investigation. marquette.edu Such predictive modeling can accelerate the discovery process by prioritizing compounds with desired properties, saving time and resources.
Integration into Flow Chemistry and Automated Synthesis
The modernization of chemical synthesis increasingly involves the use of flow chemistry and automated platforms. sioc-journal.cn These technologies offer several advantages over traditional batch processing, including improved safety, better reaction control, and the potential for higher yields and purity. beilstein-journals.orgnih.gov
Integrating the synthesis of this compound and its derivatives into flow chemistry systems is a promising area for future research. This would involve developing and optimizing continuous-flow reactors for the key synthetic steps. nih.gov Automation could be employed to control reaction parameters, monitor progress in real-time, and even perform purification, leading to a more efficient and reproducible manufacturing process. The ability to telescope multiple reaction steps in a continuous flow would be particularly advantageous for creating complex molecules derived from this compound. nih.gov
Q & A
Q. What are the optimized synthetic routes for 4-(4-bromophenyl)butan-2-one, and how are yields improved?
- Methodological Answer : The synthesis of this compound can be optimized using solvent-dependent purification. For example, analogous ketones with aromatic substituents (e.g., 4-(3,5-dibromo-4-methoxyphenyl)butan-2-one) are synthesized via Friedel-Crafts acylation or Grignard reactions, followed by purification with solvent systems like diethyl ether/hexane (1:9), achieving yields up to 90% . Key factors include:
- Solvent selection : Polar/non-polar mixtures enhance crystallization.
- Temperature control : Slow cooling improves crystal purity.
- Chromatography : Gradient elution (e.g., ether/hexane) separates byproducts.
| Analogous Compound | Solvent System | Yield | Physical Form |
|---|---|---|---|
| 4-(3-Nitrophenyl)butan-2-one | Ethyl acetate/hexane (4:6) | 78% | Crystalline solid |
| 4-(4-Isocyanophenyl)butan-2-one | Ether/hexane (4:6) | 90% | Pale-yellow solid |
| Adapted from synthesis protocols for structurally similar ketones . |
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.6 ppm) and carbonyl carbons (δ 207–210 ppm). For example, 4-(4-hydroxyphenyl)butan-2-one shows a singlet for the methyl group adjacent to the ketone (δ 2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 243 for CHBrO). DART-MS is used for rapid validation .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved for this compound?
- Methodological Answer : Crystal structure validation involves:
- SHELX Software : Refinement with SHELXL iteratively adjusts positional and thermal parameters. Hydrogen bonding patterns (e.g., C=O···H–C interactions) are analyzed using graph-set notation (e.g., R_2$$^2(8) motifs) to resolve packing ambiguities .
- Validation Tools : PLATON checks for missed symmetry and voids. For brominated analogs, halogen bonding (C–Br···π) may require anisotropic displacement parameter (ADP) analysis .
Q. What is the role of this compound in copolymer systems, and how does it influence material properties?
- Methodological Answer : In radical copolymerization with methacrylates:
- Reactivity Ratios : The bromophenyl group increases electron-withdrawing effects, favoring incorporation into copolymers. Stoichiometric studies show near-azeotropic behavior with n-butyl methacrylate .
- Thermal Properties : Glass transition temperatures (T) rise with higher bromophenyl content (e.g., T = 83°C for homopolymer vs. 17°C for a 50:50 copolymer) .
- Green Chemistry : Diethyl carbonate as a solvent achieves comparable polymerization degrees (e.g., P = 150) to traditional solvents .
Q. How are hydrogenation and deoxygenation pathways of this compound analyzed in catalytic studies?
- Methodological Answer : Mechanistic studies employ:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Tracks intermediates like 4-(tetrahydrofuran-2-yl)butan-2-one during hydrogenation .
- Kinetic Isotope Effects (KIE) : Deuterium labeling identifies rate-determining steps (e.g., C=O reduction vs. C–Br cleavage).
- DFT Calculations : Models transition states for hydride transfer to the carbonyl group, predicting regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
